![molecular formula C8H6N2O B11772781 5-(Pyridin-4-yl)isoxazole](/img/structure/B11772781.png)
5-(Pyridin-4-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyridin-4-yl)isoxazole is a heterocyclic compound that features both a pyridine ring and an isoxazole ring These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which forms isoxazolines. These isoxazolines can then be oxidized to yield isoxazoles . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly conditions and reagents to ensure scalability and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-4-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring, potentially leading to ring opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carbonyl compounds, while substitution reactions can introduce various functional groups onto the rings .
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-4-yl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoxazole derivatives, such as 3-aryl-4,5-bis(pyridin-4-yl)isoxazole and 3-(4-methylphenyl)-1,2-oxazol-5-ylphenyl .
Uniqueness
5-(Pyridin-4-yl)isoxazole is unique due to its specific combination of the pyridine and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C8H6N2O |
---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
5-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H6N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H |
InChI-Schlüssel |
FHSZLDCMPCQJCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.